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molecular formula C7H10ClN3 B8455032 1-(Pyridazin-3-yl)cyclopropanamine hydrochloride

1-(Pyridazin-3-yl)cyclopropanamine hydrochloride

Cat. No. B8455032
M. Wt: 171.63 g/mol
InChI Key: KFWOFNLUARSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722688B2

Procedure details

To a solution of tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate (0.3 g) in THF (3 ml) at 0° C. was added HCl in dioxane (5 ml) and the mixture stirred at r.t. for 3 hr. The reaction mixture was concentrated, and the crude product was taken for the next coupling reaction. Yield: 0.21 g
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([NH:10]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)[N:2]=1.[ClH:18]>C1COCC1.O1CCOCC1>[ClH:18].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([NH2:10])[CH2:9][CH2:8]2)[N:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1=NC(=CC=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was taken for the next coupling reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.N1=NC(=CC=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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